2-ciano-3-(1H-1,2,4-triazol-5-ilamino)prop-2-enoato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

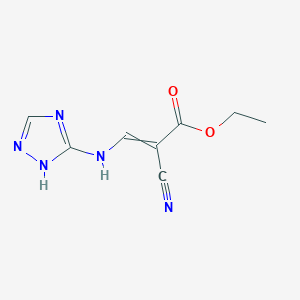

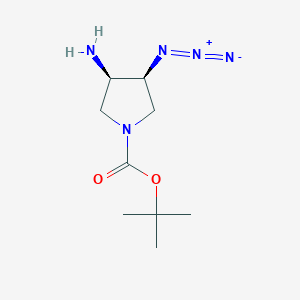

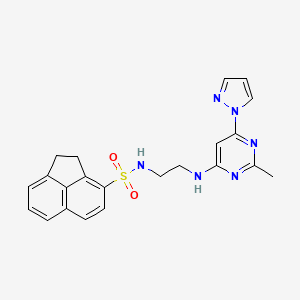

Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate is a compound that belongs to the class of cyanoacrylate derivatives It contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms

Aplicaciones Científicas De Investigación

Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

Materials Science: The compound can be used in the development of new materials with unique properties, such as adhesives and coatings.

Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules.

Mecanismo De Acción

Target of Action

The primary targets of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate are ATF4 and NF-kB proteins . These proteins play a crucial role in cellular processes such as neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets through the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . This interaction leads to significant changes in the cellular environment, particularly in the context of neuroprotection and anti-inflammatory responses .

Biochemical Pathways

The compound affects several biochemical pathways. It exhibits promising neuroprotective and anti-inflammatory properties by inhibiting ER stress , apoptosis , and the NF-kB inflammatory pathway . This inhibition results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The result of the compound’s action is a significant reduction in nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This leads to a decrease in inflammation and an increase in neuroprotection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the reaction of the compound occurs readily under controlled conditions . Furthermore, the compound’s efficacy can be influenced by the presence of other compounds in the environment .

Análisis Bioquímico

Biochemical Properties

. These activities suggest that Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

The cellular effects of Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate are not well-documented. Studies on similar triazole derivatives have shown that they can cause significant changes in cellular processes . For example, they can lead to an increase in levels of alanine transaminase (ALT), aspartate transaminase (AST), urea, and creatinine, while reducing the total protein level .

Molecular Mechanism

The exact molecular mechanism of Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate is not yet known. It’s possible that the compound interacts with biomolecules through the formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Dosage Effects in Animal Models

In animal models, similar triazole derivatives have been shown to have toxic effects at high doses . The LD50 values for similar compounds were found to be 160.6 and 391.7 mg/kg body weight .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 1H-1,2,4-triazole-5-amine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base such as sodium ethoxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate can undergo various chemical reactions, including:

Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or thiols.

Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic compounds.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under basic or neutral conditions.

Cyclization: Catalysts such as acids or bases can be used to promote cyclization reactions.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

Nucleophilic substitution: Substituted cyanoacrylate derivatives.

Cyclization: Heterocyclic compounds containing triazole and other ring systems.

Hydrolysis: Carboxylic acids and triazole derivatives.

Comparación Con Compuestos Similares

Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate can be compared with other similar compounds, such as:

Ethyl cyanoacetate: Lacks the triazole ring and has different reactivity and applications.

1H-1,2,4-Triazole-5-amine: Contains the triazole ring but lacks the cyanoacrylate moiety.

Cyanoacrylate adhesives: Used in industrial applications but may have different chemical properties and reactivity.

The uniqueness of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate lies in its combination of the cyanoacrylate and triazole functionalities, which confer distinct chemical and biological properties.

Propiedades

IUPAC Name |

ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-2-15-7(14)6(3-9)4-10-8-11-5-12-13-8/h4-5H,2H2,1H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPUPEZXSPROOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=NC=NN1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B2396894.png)

![N-(1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2396901.png)

![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)

![2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone](/img/structure/B2396903.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2396913.png)

![N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide](/img/structure/B2396915.png)